A-Technical-Guide-to-the-Synthesis-of-2-(4-Chloro-2-methylphenoxy)propanohydrazide-from-Mecoprop
A-Technical-Guide-to-the-Synthesis-of-2-(4-Chloro-2-methylphenoxy)propanohydrazide-from-Mecoprop
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(4-chloro-2-methylphenoxy)propanohydrazide, a valuable chemical intermediate, from the widely used herbicide mecoprop (also known as MCPP). The synthesis is a robust two-step process involving an initial Fischer esterification of mecoprop to its corresponding alkyl ester, followed by hydrazinolysis to yield the target hydrazide. This document details the underlying chemical principles, provides validated, step-by-step laboratory protocols, and outlines methods for the characterization and purification of the final product. Furthermore, it addresses critical safety considerations for all reagents and procedures involved. This guide is intended for researchers and professionals in chemical synthesis, drug development, and agrochemical research who require a practical, in-depth understanding of this synthetic pathway.
Introduction and Strategic Overview
The Starting Material: Mecoprop
Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective phenoxy herbicide used extensively for the control of broadleaf weeds in agriculture and turf management.[1][2] It functions as a synthetic auxin, inducing uncontrolled growth in target plant species.[3] Its well-defined chemical structure, commercial availability, and carboxylic acid functionality make it an excellent starting material for further chemical elaboration.
-
Chemical Formula: C₁₀H₁₁ClO₃
-
Molar Mass: 214.64 g/mol [1]
-
Appearance: Colorless to brown crystalline powder[4]
The Target Compound: 2-(4-Chloro-2-methylphenoxy)propanohydrazide
The target molecule, 2-(4-chloro-2-methylphenoxy)propanohydrazide, is a carboxylic acid hydrazide. Hydrazides are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological activities.[5][6] They are precursors to pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthetic Strategy
The conversion of mecoprop to its corresponding hydrazide is efficiently achieved through a two-step synthetic sequence. This strategy is predicated on enhancing the reactivity of the carboxylic acid moiety of mecoprop toward nucleophilic attack by hydrazine.
-
Step 1: Esterification: The carboxylic acid group of mecoprop is first converted into an alkyl ester (e.g., methyl or ethyl ester). This is typically accomplished via the Fischer-Speier esterification method.[7][8] This transformation is crucial because esters are significantly more susceptible to nucleophilic acyl substitution by hydrazine than the parent carboxylic acids, which would tend to form unreactive carboxylate salts.[9]
-
Step 2: Hydrazinolysis: The intermediate ester is then reacted with hydrazine hydrate. In this step, hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group to form the stable amide-like hydrazide linkage.[9]
This sequential approach ensures high conversion rates and facilitates the purification of the final product under mild reaction conditions.
Mechanistic Insights and Rationale
Step 1: Fischer Esterification of Mecoprop
The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8]
Reaction: R-COOH + R'-OH ⇌[H⁺] R-COOR' + H₂O
-
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong protic acid, typically concentrated sulfuric acid, is used catalytically. Its primary role is to protonate the carbonyl oxygen of the mecoprop molecule.[10] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[7][11]
-
Excess Alcohol (Methanol/Ethanol): The reaction is an equilibrium process.[8] To drive the reaction to completion and maximize the yield of the ester, Le Châtelier's principle is applied. A large excess of the alcohol (which can also serve as the solvent) is used to shift the equilibrium position toward the products.[11][12]
-
Reflux Conditions: The reaction is typically heated to reflux. The elevated temperature increases the reaction rate, allowing the system to reach equilibrium more quickly.[12] A reflux condenser is essential to prevent the loss of volatile reactants and solvent.
-
Step 2: Hydrazinolysis of the Mecoprop Ester
Hydrazinolysis is the process of cleaving a compound by reaction with hydrazine. In this context, it refers to the conversion of the mecoprop ester to its hydrazide.[9]
Reaction: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'-OH + H₂O
-
Causality Behind Experimental Choices:
-
Nucleophile (Hydrazine): Hydrazine (N₂H₄) is a powerful nucleophile due to the presence of lone pairs of electrons on its adjacent nitrogen atoms (the alpha effect). It readily attacks the electrophilic carbonyl carbon of the ester.
-
Solvent (Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both the starting ester and hydrazine hydrate, creating a homogeneous reaction mixture that facilitates efficient molecular interaction.[9]
-
Reflux Conditions: As with esterification, heating the reaction mixture to reflux provides the necessary activation energy and shortens the reaction time.[13]
-
Data Presentation and Visualization
Physicochemical Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |
| Mecoprop | C₁₀H₁₁ClO₃ | 214.64 | Colorless crystals[1] |
| Methyl 2-(4-chloro-2-methylphenoxy)propanoate | C₁₁H₁₃ClO₃ | 228.67 | Oil or low-melting solid |
| 2-(4-chloro-2-methylphenoxy)propanohydrazide | C₁₀H₁₃ClN₂O₂ | 228.68 | White to off-white solid |
Typical Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Key Reagents | Mecoprop, Methanol | Mecoprop methyl ester, Hydrazine hydrate |
| Catalyst/Solvent | H₂SO₄ (catalyst), Methanol (reagent/solvent) | Ethanol (solvent) |
| Molar Ratio | Mecoprop : Methanol (1 : large excess) | Ester : Hydrazine Hydrate (1 : 1.2-1.5)[13] |
| Temperature | Reflux (approx. 65 °C for Methanol) | Reflux (approx. 78 °C for Ethanol) |
| Typical Duration | 3 - 5 hours | 4 - 8 hours |
| Typical Yield | > 90% | > 85% |
Visualized Synthetic Pathway and Workflow
Caption: Overall two-step synthesis pathway from Mecoprop to the target hydrazide.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Experimental Protocols
Disclaimer: These procedures involve hazardous materials and should only be performed by trained chemists in a suitable laboratory with a fume hood and appropriate personal protective equipment.
Protocol 1: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add mecoprop (21.5 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. Stir until the solid is mostly dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4 hours.[5] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent), observing the disappearance of the mecoprop spot.
-
Work-up: a. Allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the oily residue in 100 mL of diethyl ether. d. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence), and finally 50 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude methyl 2-(4-chloro-2-methylphenoxy)propanoate as an oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2-(4-chloro-2-methylphenoxy)propanohydrazide
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ester from the previous step (approx. 0.1 mol) in 120 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (80% solution, approx. 7.5 mL, ~0.12 mol) to the stirred solution.[6][13]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The formation of a white precipitate may be observed as the reaction proceeds. Monitor the disappearance of the ester spot by TLC.[6][9]
-
Isolation and Purification: a. After the reaction is complete, cool the flask in an ice bath for 1 hour to maximize precipitation. b. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol. c. To further purify the product, recrystallize the crude solid from a minimal amount of hot ethanol. d. Dry the purified white crystalline solid in a vacuum oven to yield 2-(4-chloro-2-methylphenoxy)propanohydrazide.
Product Characterization and Validation
To confirm the identity and purity of the synthesized 2-(4-chloro-2-methylphenoxy)propanohydrazide, the following analytical techniques are recommended:
-
Melting Point: A sharp, defined melting point range is indicative of high purity.
-
FTIR Spectroscopy: Key spectral features to confirm the structure include:
-
N-H stretching vibrations (two bands) around 3300-3200 cm⁻¹.
-
C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹.
-
Amide I band (C=O stretch) around 1650 cm⁻¹.
-
N-H bending (Amide II band) around 1600 cm⁻¹.
-
C-O-C ether stretching around 1250 cm⁻¹.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals corresponding to the protons in the molecule, including distinct peaks for the aromatic protons, the methine (CH) and methyl (CH₃) protons of the propionyl group, the methyl group on the aromatic ring, and broad, exchangeable signals for the NH and NH₂ protons.
-
Mass Spectrometry: Analysis by LC-MS or direct infusion MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (m/z 229.07 for C₁₀H₁₄ClN₂O₂⁺).[14][15]
Safety and Handling Precautions
-
Mecoprop: Harmful if swallowed and can cause serious eye irritation. Handle with gloves and safety glasses.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Always add acid to the solvent slowly and while cooling.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Can be fatal if swallowed, inhaled, or in contact with skin. Must be handled with extreme care in a well-ventilated chemical fume hood using appropriate gloves and eye protection.
-
Solvents (Methanol, Ethanol, Diethyl Ether): Highly flammable. Ensure all heating is done using spark-proof heating mantles and that no open flames are present in the laboratory.
All experimental work must be preceded by a thorough risk assessment. Standard laboratory safety practices, including the use of a lab coat, safety goggles, and chemically resistant gloves, are mandatory throughout the procedure.
References
-
Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
-
Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. Retrieved from [Link]
-
Chemistry Lover. (2022, April 22). Synthesis of benzoyl hydrazide || reaction b/w ester and hydrazine hydrated #chemistry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]
- Google Patents. (n.d.). US8962527B2 - Process for preparation of herbicidal salts.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
PubChem. (n.d.). Mecoprop. Retrieved from [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
-
PubMed. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.... Retrieved from [Link]
-
Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2013). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]
-
ResearchGate. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2018). High-molecular-weight esters in α-pinene ozonolysis secondary organic aerosol: structural characterization and mechanistic. Retrieved from [Link]
Sources
- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 3. MCPA - Wikipedia [en.wikipedia.org]
- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 14. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
